molecular formula C14H31N B048621 Tetradecylamine CAS No. 2016-42-4

Tetradecylamine

Cat. No. B048621
CAS RN: 2016-42-4
M. Wt: 213.4 g/mol
InChI Key: PLZVEHJLHYMBBY-UHFFFAOYSA-N
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Patent
US04089903

Procedure details

To a reactor of the type used in Example 1 is charged a cold solution of N,N-dimethylchloramine (0.87 moles), chilled to -77° C, in 300 ml of methylene chloride, followed by aluminum chloride (0.3 moles). The mixture is stirred for 5 minutes and then diethyl ether (0.4 moles) is added. After stirring for an additional 5 minutes, an additional portion of diethyl ether (0.4 moles) and 1-tetradecene (0.3 mol) is added to the stirred solution. The chilled reaction mixture is heated to -35° C and the reaction mixture stirred for one hour. At the end of this time an 80 g portion of hydrochloric acid (28% by weight) and 100-300 g of water are added to the reaction mixture and stirred for a half hour. The organic and water layers are then separated and the organic layer is stirred for an additional half-hour with 80 g of the same strength hydrochloric acid used previously. Again the organic and water layers are separated. The organic layer is filtered to yield 0.02 mol of tetradecyl amine salt. This represents a 6.68% yield based on the amount of 1-tetradecene charged.
Quantity
0.87 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three
Quantity
0.4 mol
Type
reactant
Reaction Step Four
Quantity
0.3 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 (± 100) g
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
6.68%

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:4])Cl.[Cl-].[Al+3].[Cl-].[Cl-].C(OCC)C.[CH2:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]C.Cl>C(Cl)Cl.O>[CH2:4]([NH2:2])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.87 mol
Type
reactant
Smiles
CN(Cl)C
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0.3 mol
Type
reactant
Smiles
C=CCCCCCCCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 (± 100) g
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reactor of the type used in Example 1
STIRRING
Type
STIRRING
Details
After stirring for an additional 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The chilled reaction mixture
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for a half hour
CUSTOM
Type
CUSTOM
Details
The organic and water layers are then separated
STIRRING
Type
STIRRING
Details
the organic layer is stirred for an additional half-hour with 80 g of the same strength hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Again the organic and water layers are separated
FILTRATION
Type
FILTRATION
Details
The organic layer is filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol
YIELD: PERCENTYIELD 6.68%
YIELD: CALCULATEDPERCENTYIELD 6.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.